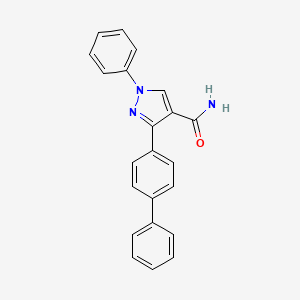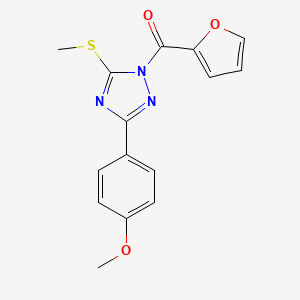
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as piperazine analog or piperazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide has been shown to modulate various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to affect the levels of various cytokines and growth factors, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide is its high selectivity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of new drugs targeting this receptor. However, its low potency and limited bioavailability may limit its use in clinical settings.
Future Directions
For research on N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamidecarboxamide include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamidecarboxamide is a promising compound that has shown potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for clinical use.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide involves the reaction of 4-fluoroaniline and 4-methoxyphenylN-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide with phosgene in the presence of triethylamine. The resulting product is then purified using column chromatography. This method has been widely used in the synthesis of this compound analogs due to its simplicity and effectiveness.
Scientific Research Applications
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamidecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to possess a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)18(23)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNGEIFXOOGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)


![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)



![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)